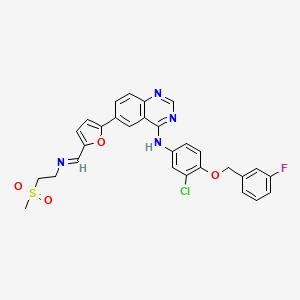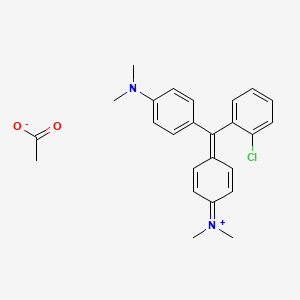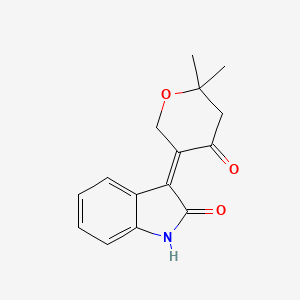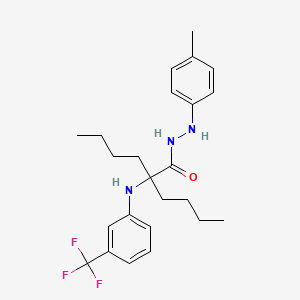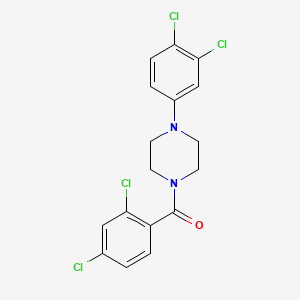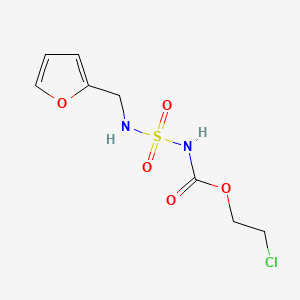
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is a chemical compound with the molecular formula C8H11ClN2O5S. This compound is known for its unique structure, which includes a furan ring, a sulfonamide group, and a chloroethyl ester moiety . It has various applications in scientific research and industry due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of 2-chloroethyl chloroformate with (((2-furanylmethyl)amino)sulfonyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroethyl ester group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,5-dione or reduction to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted carbamates.
Hydrolysis: Formation of carbamic acid derivatives.
Oxidation: Formation of furan-2,5-dione.
Reduction: Formation of tetrahydrofuran derivatives.
Applications De Recherche Scientifique
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with biological molecules through its reactive functional groups. The chloroethyl ester group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, ethyl ester
- Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, methyl ester
- Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, propyl ester
Uniqueness
Carbamic acid, (((2-furanylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is unique due to its chloroethyl ester group, which imparts distinct reactivity compared to its analogs with different alkyl ester groups. This unique reactivity makes it particularly useful in applications requiring selective covalent modification of biological targets .
Propriétés
Numéro CAS |
116962-34-6 |
|---|---|
Formule moléculaire |
C8H11ClN2O5S |
Poids moléculaire |
282.70 g/mol |
Nom IUPAC |
2-chloroethyl N-(furan-2-ylmethylsulfamoyl)carbamate |
InChI |
InChI=1S/C8H11ClN2O5S/c9-3-5-16-8(12)11-17(13,14)10-6-7-2-1-4-15-7/h1-2,4,10H,3,5-6H2,(H,11,12) |
Clé InChI |
MVFYDPQAPCQNGB-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CNS(=O)(=O)NC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



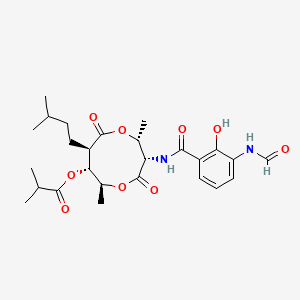

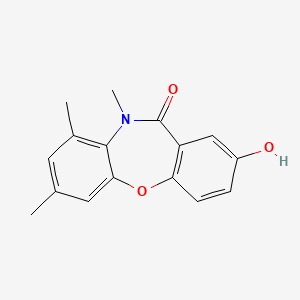
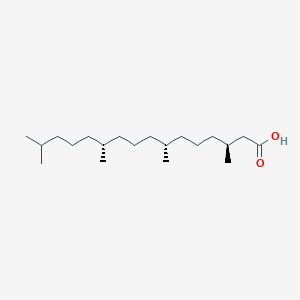
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
